molecular formula C11H12O2 B086382 Cinnamyl acetate CAS No. 103-54-8

Cinnamyl acetate

Cat. No. B086382
CAS RN: 103-54-8
M. Wt: 176.21 g/mol
InChI Key: WJSDHUCWMSHDCR-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamyl acetate (3-phenylprop-2-enyl acetate) is a chemical compound of the cinnamyl ester family, in which the variable R group is substituted by a methyl group . It naturally occurs in fresh bark of cinnamon (Cinnamomum zeylanicum Blume and other Cinnamomum species), with concentrations of 2,800–51,000 ppm . Cinnamyl acetate is used as a flavor ester in for example bread and animal feed and has a sweet floral-fruity fragrance .


Synthesis Analysis

Cinnamyl acetate can be synthesized using immobilized lipase through transesterification between ethyl acetate and cinnamyl alcohol . In the solvent-free system, ethyl acetate acted as not only the acyl donor but also as the solvent of cinnamyl alcohol .


Molecular Structure Analysis

The molecular formula of Cinnamyl acetate is C11H12O2 . As a result of the non-aromatic carbon-carbon double bond, cinnamyl acetate can exist in a Z and an E configuration .


Chemical Reactions Analysis

Cinnamyl acetate was found to be effective against mosquito larvae . The insecticidal and fumigant properties of C. cassia bark-derived materials against the oak nut weevil (Mechoris ursulus) were examined using filter paper diffusion .


Physical And Chemical Properties Analysis

Cinnamyl acetate has a molar mass of 176.215 g·mol−1 . It appears as a colorless liquid with a sweet, floral, balsamic odor . It has a density of 1.057 g/mL , a boiling point of 265 °C , and a solubility in water of 212.3 mg/L .

Scientific Research Applications

1. Flavor and Fragrance Industry

  • Application Summary : Cinnamyl acetate has a wide application in the flavor and fragrance industry because of its sweet, balsamic, and floral odor . It is used as a flavor ester in products like bread and animal feed .
  • Results or Outcomes : The use of cinnamyl acetate in the flavor and fragrance industry has been successful due to its desirable odor characteristics .

2. Biocatalytic Synthesis

  • Application Summary : Cinnamyl acetate can be synthesized using a novel esterase from the DNA library of Acinetobacter hemolyticus . This method focuses on cinnamyl acetate synthesis with a novel esterase, estGUZ753, an esterase gene from Geobacillus uzenensis DSMZ 13551 .
  • Methods of Application : The esterase gene was first cloned and expressed in Pichia pastoris KM71 . The optimal activity of the esterase towards p-NP caprylate was at pH 8.0 and 70 °C, and the half-life at 70 °C was 28 h . The crude fermentation broth of the esterase was immobilized directly onto the epoxy resin (Lx-105s), and the immobilized esterase exhibited a 99% conversion for cinnamyl acetate synthesis at a high cinnamyl alcohol concentration in 6 h (cinnamyl alcohol: 1.0 M, enzyme dosage: 3%) .
  • Results or Outcomes : The conversion ratio of cinnamyl alcohol could be up to 94.1% at 1 h, and it reached an even higher level (97.1%) at 2 h . The immobilized esterase exhibited a 99% conversion for cinnamyl acetate synthesis .

3. Cosmetics Industry

  • Application Summary : Cinnamyl acetate is used in several cosmetics and toiletries . It’s a natural essential oil that is widely used in personal care products .
  • Results or Outcomes : The use of cinnamyl acetate in cosmetics has been successful due to its pleasant fragrance. It enhances the sensory experience of using these products .

4. Detergents

  • Application Summary : Cinnamyl acetate is also used in non-cosmetic products, such as detergents . Its sweet, floral, and balsamic odor contributes to the overall sensory experience of using these products.
  • Results or Outcomes : The use of cinnamyl acetate in detergents has been successful. It contributes to the pleasant smell of these products, enhancing the user experience .

5. Intermediate in the Synthesis of Chloramphenicol

  • Application Summary : The addition reaction of dinitrogen trioxide to cinnamyl acetate produces an intermediate in the synthesis of chloramphenicol . Chloramphenicol is an antibiotic useful for the treatment of a number of bacterial infections.
  • Methods of Application : The exact method of synthesis is not specified, but it involves the addition reaction of dinitrogen trioxide to cinnamyl acetate .
  • Results or Outcomes : The successful synthesis of chloramphenicol using cinnamyl acetate as an intermediate represents a significant application in the field of pharmaceutical chemistry .

6. Beverages

  • Application Summary : Cinnamyl acetate, a natural essential oil, is widely used in beverages . It enhances the flavor and aroma of the beverages, making them more appealing to consumers .
  • Methods of Application : Cinnamyl acetate is added to beverage formulations during the manufacturing process. The exact concentration can vary depending on the specific product and desired flavor intensity .
  • Results or Outcomes : The use of cinnamyl acetate in beverages has been successful. It contributes to the pleasant taste and smell of these products, enhancing the user experience .

Safety And Hazards

Cinnamyl acetate is moderately toxic by ingestion and intraperitoneal routes . It is a skin irritant . It causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and getting medical advice/attention if eye irritation persists .

Future Directions

Cinnamyl acetate and its derivatives are widely used in cosmetics and possess various functions . Some currently investigated natural and synthetic derivatives of cinnamic acid have shown skin lightening and anti-aging properties . Some of them may become new cosmetic ingredients in the future . In particular, 4-hydroxycinnamic acid, which is currently indexed as a skin-conditioning cosmetics ingredient, has been widely tested in vitro and in vivo as a new drug candidate for the treatment of hyperpigmentation .

properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSDHUCWMSHDCR-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501020828
Record name 3-Phenylallyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501020828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [Sigma-Aldrich MSDS], Colourless to slightly yellow liquid, sweet, balsamic, floral odour
Record name 2-Propen-1-ol, 3-phenyl-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinnamyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11579
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cinnamyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Cinnamyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.047-1.054
Record name Cinnamyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/182/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Cinnamyl acetate

CAS RN

21040-45-9, 103-54-8
Record name trans-Cinnamyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21040-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, cinnamyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021040459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propen-1-ol, 3-phenyl-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Phenylallyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501020828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNAMYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFJ36XSV8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The above alcohol (2.05 g) in pyridine (1.6 ml) with acetic anhydride (1.8 g) was stirred at 25° for 3 hours before being partitioned between ether and dilute hydrochloric acid. Work-up in the conventional manner gave 3-phenylprop-2-enyl acetate (2.2 g). NMR 1H: 7.15 (5H,m), 6.52 (1H,d), 6.22(1H,t), 4.57 (2H,d), 2.00(3H,s).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspended CH2Cl2 (2 ml) solution of 2-bromo-1-methylpyridinium (720 mg, 2.4 mmol) was added a mixture of cinnamyl alcohol (268 mg, 2.0 mmol), acetic acid (120 mg, 2.0 mmol) and tri-n-butylamine (888 mg, 4.8 mmol) in CH2Cl2 (2 ml), and the resulting mixture was refluxed for 3 hours. After evaporation of the solvent, the residue was separated by silica gel column chromatography, and cinnamyl acetate was isolated in 82% yield.
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
888 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
82%

Synthesis routes and methods III

Procedure details

α-Benzyloxy[4-(acetoxymethyl)styrene] and α-Benzyloxy[3-(acetoxymethyl)styrene] (Formula II, R1 =CH3COOCH2C6H4 -, R2 =benzyl). (Acetoxymethyl)styrene was prepared from (chloromethyl)styrene by the method described in Polymer, 1973, 14, 330. It was converted (Method C) to the required alkoxystyrene: 1H NMR (CCl4) δ 2.02 (3H, s), 4.23 (1H, d, J 2 Hz), 4.67 (1H, d, J 2 Hz), 4.87 (2H, s), 5.00 (2H, s), 7.0-7.7 (9H, m); MS (CH4) 283 (MH+, 1%), 91 (100%); IR 1740 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-Benzyloxy[4-(acetoxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
α-Benzyloxy[3-(acetoxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkoxystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
91
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamyl acetate
Reactant of Route 2
Reactant of Route 2
Cinnamyl acetate
Reactant of Route 3
Reactant of Route 3
Cinnamyl acetate
Reactant of Route 4
Reactant of Route 4
Cinnamyl acetate
Reactant of Route 5
Cinnamyl acetate
Reactant of Route 6
Reactant of Route 6
Cinnamyl acetate

Citations

For This Compound
4,890
Citations
GD Yadav, S Devendran - Process Biochemistry, 2012 - Elsevier
… Cinnamyl acetate is used as flavor and fragrance ingredient in food and cosmetic industries. This work focuses on the synthesis of cinnamyl acetate … synthesis of cinnamyl acetate is an …
Number of citations: 117 www.sciencedirect.com
PD Tomke, VK Rathod - Ultrasonics Sonochemistry, 2015 - Elsevier
… Hence, in the present work, the application of ultrasound for the synthesis of cinnamyl acetate has been explored. The transesterification between cinnamyl alcohol and vinyl acetate …
Number of citations: 73 www.sciencedirect.com
B Geng, M Wang, W Qi, R Su… - Biotechnology and applied …, 2012 - Wiley Online Library
… to synthesize cinnamyl acetate through transesterification (Fig. … Therefore, the synthesis of cinnamyl acetate is effective by … –MS, which indicated that cinnamyl acetate was successfully …
Number of citations: 33 iubmb.onlinelibrary.wiley.com
Z Wu, W Qi, M Wang, R Su, Z He - Journal of Molecular Catalysis B …, 2014 - Elsevier
… on cinnamyl acetate synthesis, ie cinnamyl acetate yield increased as enzyme loading. When the enzyme loading reached 3 g, no significant improvement on cinnamyl acetate yield …
Number of citations: 32 www.sciencedirect.com
H Pan, S Kong, X Fu, X Li, D Guo - Biochemical Engineering Journal, 2020 - Elsevier
… the development of an artificial cinnamyl acetate biosynthetic pathway in … of cinnamyl acetate from l-phenylalanine. Subsequently, we demonstrated the biosynthesis of cinnamyl acetate …
Number of citations: 9 www.sciencedirect.com
Z Gao, J Chu, T Jiang, T Xu, B Wu, B He - Process Biochemistry, 2018 - Elsevier
… Therefore, cinnamyl acetate synthesis by lipase has aroused … Nevertheless, studies on cinnamyl acetate synthesis via lipase … lipase for the synthesis of cinnamyl acetate, a flavor and …
Number of citations: 42 www.sciencedirect.com
VG Devulapelli, HS Weng - Catalysis Communications, 2009 - Elsevier
… The present study reports the synthesis of cinnamyl acetate (ROAc) from cinnamyl bromide (… at 95 C, while 100% selectivity of cinnamyl acetate was observed in all the cases. Adding 1–…
Number of citations: 34 www.sciencedirect.com
H Dong, F Secundo, C Xue, X Mao - Journal of agricultural and …, 2017 - ACS Publications
Cinnamyl acetate has a wide application in the flavor and … -mediated synthesis of cinnamyl acetate, whereas esterases … activity to produce cinnamyl acetate in nonaqueous systems. …
Number of citations: 27 pubs.acs.org
CY Lin, TF Yeh, SS Cheng, ST Chang - Industrial Crops and Products, 2019 - Elsevier
… Partial biosynthetic pathway of phenylpropanoids and the proposed pathways for biosynthesis of cinnamyl acetate. 1: phenylalanine; 2: trans-cinnamic acid; 3: trans-cinnamoyl-CoA; 4: …
Number of citations: 11 www.sciencedirect.com
P Marchesini, DR Oliveira, GA Gomes… - Revista Brasileira de …, 2021 - SciELO Brasil
… major compounds and cinnamyl acetate derivative, against … , α-bisabolol and cinnamyl acetate resulted in 100% mortality … This analysis was not applied to cinnamyl acetate, since the …
Number of citations: 11 www.scielo.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.